Cas no 227954-87-2 (Citalopram Carboxaldehyde)

Citalopram Carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- Citalopram Carboxaldehyde

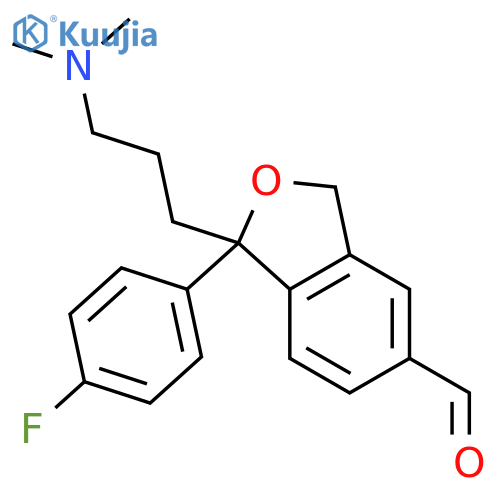

- 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbaldehyde

- SCHEMBL3821808

- DTXSID90432376

- 227954-87-2

- BDBM50494798

- GRNCGIVYWGYYLT-UHFFFAOYSA-N

- 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbaldehyde

- 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde

- 1-[3-(dimethylam ino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbaldehyde

- CHEMBL3094184

- 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxaldehyde

- J-014859

-

- インチ: InChI=1S/C20H22FNO2/c1-22(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-23)12-16(19)14-24-20/h4-9,12-13H,3,10-11,14H2,1-2H3

- InChIKey: GRNCGIVYWGYYLT-UHFFFAOYSA-N

- ほほえんだ: CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C=O)C3=CC=C(C=C3)F

計算された属性

- せいみつぶんしりょう: 327.16300

- どういたいしつりょう: 327.16345711g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 422

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

- 密度みつど: 1.159±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: ほとんど溶けない(0.011 g/l)(25ºC)、

- PSA: 29.54000

- LogP: 3.75380

Citalopram Carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C504985-250mg |

Citalopram Carboxaldehyde |

227954-87-2 | 250mg |

$ 1372.00 | 2023-04-17 | ||

| TRC | C504985-25mg |

Citalopram Carboxaldehyde |

227954-87-2 | 25mg |

$ 178.00 | 2023-04-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-391130-25 mg |

Citalopram Carboxaldehyde, |

227954-87-2 | 25mg |

¥2,482.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-391130-25mg |

Citalopram Carboxaldehyde, |

227954-87-2 | 25mg |

¥2482.00 | 2023-09-05 |

Citalopram Carboxaldehyde 関連文献

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

4. Book reviews

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

Citalopram Carboxaldehydeに関する追加情報

Comprehensive Overview of Citalopram Carboxaldehyde (CAS No. 227954-87-2): Properties, Applications, and Research Insights

Citalopram Carboxaldehyde (CAS No. 227954-87-2) is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric conditions. As a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI), this aldehyde plays a pivotal role in medicinal chemistry research. Its molecular structure, featuring a reactive carboxaldehyde group, makes it versatile for further functionalization, attracting significant interest from researchers and pharmaceutical developers.

The compound's significance is underscored by its role in the development of novel therapeutics for depression, anxiety disorders, and other central nervous system (CNS) conditions. Recent trends in neuroscience research and drug discovery have amplified the demand for high-quality intermediates like Citalopram Carboxaldehyde. Researchers frequently explore its potential in creating analogs with improved bioavailability or reduced side effects, addressing common patient concerns such as treatment-resistant depression or medication tolerability.

From a chemical perspective, Citalopram Carboxaldehyde (CAS No. 227954-87-2) exhibits unique physicochemical properties. Its aldehyde functionality allows for nucleophilic addition reactions, enabling the formation of imines, oximes, or hydrazones—critical steps in constructing complex molecular architectures. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to verify its purity, a topic frequently queried in pharmaceutical quality control forums.

The compound's stability under various conditions is another area of practical interest. Studies suggest optimal storage at 2-8°C in airtight containers to prevent degradation, a detail often sought by laboratory technicians. Its solubility profile—moderate in organic solvents like dimethyl sulfoxide (DMSO) but limited in water—directly impacts formulation strategies, a recurring theme in preclinical development discussions.

Emerging applications of Citalopram Carboxaldehyde extend beyond traditional SSRIs. Recent publications explore its utility in designing multifunctional ligands targeting both serotonin and sigma receptors, potentially addressing cognitive deficits in neurodegenerative diseases. This aligns with growing public interest in holistic mental health approaches and personalized medicine, as reflected in search engine analytics.

Regulatory considerations for handling Citalopram Carboxaldehyde emphasize standard laboratory safety protocols without classification as a hazardous substance. However, researchers consistently inquire about proper waste disposal methods and green chemistry alternatives for its synthesis—topics gaining traction in sustainable pharma initiatives.

The commercial landscape for this intermediate reflects broader trends in generic drug production and API manufacturing. With patent expirations driving demand for cost-effective synthesis routes, Citalopram Carboxaldehyde suppliers increasingly focus on process optimization and scale-up solutions, frequently mentioned in industry whitepapers.

Future research directions may explore the compound's potential in prodrug design or targeted drug delivery systems, particularly for overcoming the blood-brain barrier—a persistent challenge in CNS drug development. These applications resonate with current searches about breakthrough therapies and neurotechnology advancements.

In analytical method development, Citalopram Carboxaldehyde serves as a reference standard for impurity profiling, crucial for meeting stringent ICH guidelines. Laboratories frequently seek validated chromatographic methods for its quantification, reflecting the pharmaceutical industry's emphasis on quality by design principles.

For synthetic chemists, the compound's structure-activity relationship (SAR) studies provide valuable insights into SSRI pharmacophores. Online discussions often center on optimizing reaction yields during its preparation from citalopram precursors, with particular attention to oxidation methods and protecting group strategies.

The growing intersection of computational chemistry and experimental work has enabled better prediction of Citalopram Carboxaldehyde reactivity patterns. Molecular docking studies utilizing this intermediate appear in recent literature investigating serotonin transporter interactions, a hot topic in digital drug discovery circles.

As the pharmaceutical industry continues to address global mental health challenges, intermediates like Citalopram Carboxaldehyde (CAS No. 227954-87-2) will remain indispensable tools for innovation. Its dual role as a research chemical and building block for potential therapeutics ensures ongoing relevance in both academic and industrial settings.

227954-87-2 (Citalopram Carboxaldehyde) 関連製品

- 64372-56-1(1-3-(Dimethylamino)propyl-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxamide)

- 1329745-98-3(Citalopram Dimethylaminobutanone)

- 1804460-09-0(Ethyl 2-cyano-4-trifluoromethoxy-3-(trifluoromethylthio)benzoate)

- 2248357-60-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate)

- 894257-77-3(3-(4-acetylphenyl)-1-(2-chlorophenyl)urea)

- 1286744-08-8(3,5-bis(trifluoromethyl)-4-pyridinethiol)

- 2551114-43-1(Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate)

- 2228269-46-1(2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine)

- 2229585-85-5(1-(3,3-dimethylcyclopentyl)-2,2-difluorocyclopropane-1-carboxylic acid)

- 1708274-88-7((5-cyclopropyl-1H-1,2,4-triazol-3-yl)-(4-methoxyphenyl)methanamine)